4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol
Overview
Description
4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is an organic compound with a unique structure that combines an isothiazole ring with a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
On an industrial scale, the production of this compound is similar to its laboratory synthesis but optimized for larger quantities. The process involves the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the isothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted isothiazoles.
Scientific Research Applications
4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The butynol moiety can undergo further chemical modifications, enhancing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A related compound with similar chemical properties but lacking the isothiazole ring.
Dimethyl ethynyl carbinol: Another related compound used in similar chemical reactions.
Uniqueness
4-(Isothiazol-4-yl)-2-methylbut-3-yn-2-ol is unique due to the presence of both the isothiazole ring and the butynol moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-(1,2-thiazol-4-yl)but-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-8(2,10)4-3-7-5-9-11-6-7/h5-6,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDASPYAAIJRGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CSN=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265909 | |
Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310558-46-3 | |
Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310558-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyn-2-ol, 4-(4-isothiazolyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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